molecular formula C22H22N6 B2666548 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 314034-41-8

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2666548
CAS No.: 314034-41-8
M. Wt: 370.46
InChI Key: CMXRLJBAEHOOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are enzymes that play crucial roles in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-benzylpiperazine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or phenyl rings .

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a probe to study protein kinase functions and signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its benzylpiperazine moiety enhances its binding affinity and selectivity towards certain protein kinases, making it a valuable compound in drug discovery .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-17-23-21)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXRLJBAEHOOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.